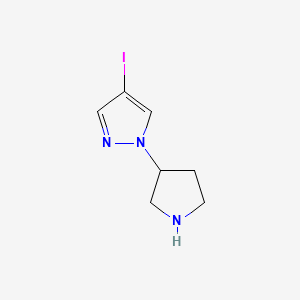
4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an iodine atom and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the pyrrolidinyl group. One common method involves the reaction of 4-iodopyrazole with pyrrolidine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and pyrrolidinyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Fluoro-4-iodo-2-nitrobenzene: Another iodinated compound with different functional groups and applications.
4-iodopyrazole: A precursor in the synthesis of 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole, with similar reactivity but different applications.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a pyrrolidinyl group on the pyrazole ring. This combination of substituents imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for targeted research and applications.
特性
IUPAC Name |
4-iodo-1-pyrrolidin-3-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMLYKGLVGFSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
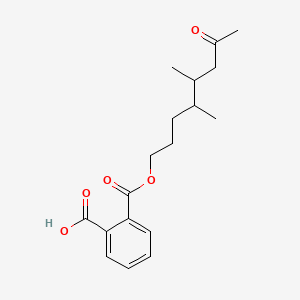
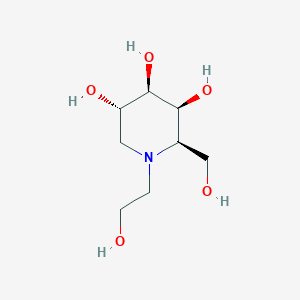

![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
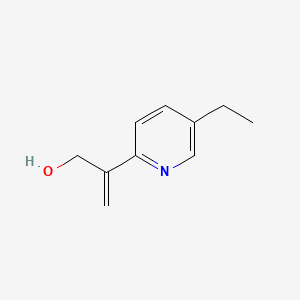
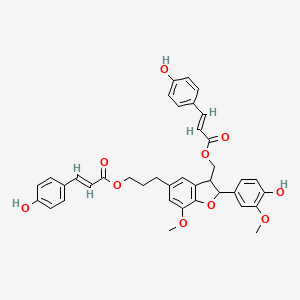
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
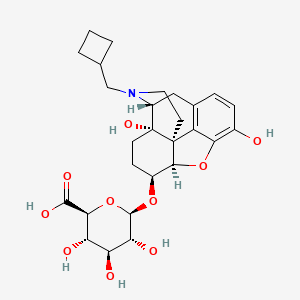
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)

